(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Description
The compound (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS: 160982-13-8) is a chiral thienothiazine derivative with a molecular formula of C₁₀H₁₄ClNO₄S₂ and a molecular weight of 311.81 g/mol . Key structural features include:
- A thieno[3,2-e]thiazine 1,1-dioxide core.
- A chloro substituent at position 5.
- A 3-methoxypropyl group at position 2.
- A hydroxyl group at position 4 in the (S)-configuration.
It is marketed as a pharmaceutical intermediate, with suppliers like TRC offering prices starting at $255/50 mg .
Properties
IUPAC Name |
(4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-16-4-2-3-12-6-8(13)7-5-9(11)17-10(7)18(12,14)15/h5,8,13H,2-4,6H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNGDEKOOMHKNT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432957 | |
| Record name | (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-13-8 | |
| Record name | (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as Brinzolamide, is carbonic anhydrase II (CA-II) . CA-II is an enzyme that plays a crucial role in regulating fluid secretion into the anterior chamber of the eye.
Biochemical Pathways
The inhibition of CA-II affects the carbonic anhydrase pathway . This pathway is involved in the regulation of pH and fluid balance in various tissues. In the context of the eye, the inhibition of CA-II reduces the formation of bicarbonate ions from carbon dioxide and water. This reduction in bicarbonate ion formation decreases the secretion of aqueous humor, thereby reducing intraocular pressure.
Pharmacokinetics
It is known that brinzolamide was developed as a topical solution to mitigate systemic side effects associated with systemic anti-carbonic anhydrase therapy. Its higher lipophilicity compared to other CA inhibitors facilitates its diffusion across the blood-retinal barrier.
Result of Action
The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. This is achieved by decreasing the production of aqueous humor in the eye, thus reducing the pressure exerted on the optic nerve.
Biological Activity
(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.
- IUPAC Name : (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
- Molecular Formula : C10H14ClNO4S2
- Molecular Weight : 239.688 g/mol
- CAS Number : 160982-13-8
- Purity : ≥98% (HPLC)
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment .
- Antioxidant Activity : Studies indicate that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems. This activity is essential for protecting cells from damage and has implications in aging and chronic diseases .
Antidiabetic Effects
Research has demonstrated that this compound can lower blood glucose levels in animal models. In a study involving Zucker fa/fa rats, the compound was administered at doses of 1 mg/kg and resulted in significant reductions in glucose excursions following glucose loads. Additionally, there were increases in plasma insulin levels .
Cytotoxicity and Antitumor Activity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. It showed selective cytotoxicity towards tumorigenic cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienothiadiazine Dioxides with Alkyl Substituents
Compound 26: 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide
- Structure : Features an allyl group at position 4 and a chloro group at position 6.
- Synthesis: Prepared via reduction with NaBH₄ in isopropanol, yielding a white solid (mp 85–86°C) .
- Key Differences :
- Lack of a 3-methoxypropyl group.
- The allyl substituent at position 4 may reduce steric hindrance compared to the bulkier 3-methoxypropyl group in the target compound.
Compound 28: 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide
Benzodithiazine Derivatives
N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4)
Tricyclic Thienothiadiazine Dioxides
S18986 Analogues
- Structure: Tricyclic systems resembling the clinically tested S18986, a nootropic agent .
- Key Differences :
Brinzolamide-Related Compounds
Brinzolamide Impurities
- Structure: Includes sulfonamide derivatives like (S)-3,4-Dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide (CAS: 154127-42-1) .
- Key Differences :
Structural and Functional Comparison Table
Research Findings and Implications
- Stereochemistry : The (S)-enantiomer of the target compound likely offers superior binding affinity compared to racemic mixtures, as seen in related APIs .
- Substituent Effects: The 3-methoxypropyl group balances lipophilicity and steric bulk, optimizing blood-brain barrier penetration .
- Synthetic Challenges : Introducing the 3-methoxypropyl group requires precise alkylation conditions, contrasting with simpler methyl or allyl substitutions in analogues .
Preparation Methods
Thienothiazine Ring Formation
The thieno[3,2-e]thiazine core is typically constructed via cyclization of substituted thiophene precursors. Patent CN102056914A details a two-step process:
-
Acid-Catalyzed Glycol Coupling : Reaction of 5-chlorothiophene-2-sulfonamide (Formula 6) with ethylene glycol under acidic conditions yields a dihydroxy intermediate (Formula 7).
-
Alkali-Mediated Cyclization : Treatment with sodium methoxide induces ring closure to form the thienothiazine system (Formula 8).
Critical Parameters :
Introduction of 3-Methoxypropyl Side Chain
The 3-methoxypropyl group is introduced via nucleophilic substitution. Patent WO2005016937A1 highlights the use of 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane with the thienothiazine intermediate under basic conditions (K₂CO₃ or NaH).
Optimization Insights :
-
Reagent Choice : 1-Bromo-3-methoxypropane provides higher reactivity (85% yield) compared to the chloro analog (72%).
-
Solvent Effects : Tetrahydrofuran (THF) enhances miscibility, reducing side-product formation.
Chlorination and Oxidation
Position-Specific Chlorination
Chlorine is introduced at position 6 via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane. The reaction proceeds at –10°C to minimize over-chlorination.
Data Comparison :
Sulfone Oxidation
The 1,1-dioxide moiety is generated using hydrogen peroxide (H₂O₂) in acetic acid at 50°C. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) show comparable efficacy but higher cost.
Stereoselective Hydroxylation
The (S)-configuration at position 4 is achieved via asymmetric oxidation. Patent EP2303856B1 describes a Sharpless-type epoxidation followed by acid-catalyzed ring opening:
-
Epoxidation : Use of Ti(OiPr)₄ with (+)-diethyl tartrate forms the (S)-epoxide.
-
Hydrolysis : Treatment with HCl in aqueous THF yields the (S)-4-hydroxy derivative.
Enantiomeric Excess :
Purification and Characterization
Chromatographic Methods
Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the target compound. High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column confirms enantiopurity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide?
- Methodological Answer : The synthesis involves sequential alkylation and oxidation steps. Key steps include:
- Reduction : Use sodium borohydride (NaBH₄) in isopropanol under reflux (70–80°C) to reduce intermediates, followed by solvent removal via vacuum distillation .
- Purification : Extract the crude product using a chloroform/water mixture (1:1 v/v), followed by recrystallization from methanol to yield a white solid (melting point: 85–92°C) .
- Critical Parameters : Maintain inert atmosphere (N₂/Ar) during reduction to prevent oxidation byproducts.
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include δ 3.3–3.5 ppm (methoxypropyl -OCH₃), δ 4.1–4.3 ppm (hydroxy group -OH), and δ 6.7–7.1 ppm (thieno-thiazine aromatic protons) .
- Elemental Analysis : Verify %C, %H, %N, and %S within ±0.3% of theoretical values .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 349.02 (calculated: 349.01) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted chloro-intermediates or over-oxidized sulfone derivatives.
- Purification Strategies :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar impurities .
- Recrystallization : Optimize solvent polarity (e.g., methanol/water gradient) to isolate the target compound .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and mobile phase n-hexane/isopropanol (85:15) to resolve (S)- and (R)-enantiomers .
- Catalytic Asymmetric Synthesis : Use Pd-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) to achieve >98% enantiomeric excess (ee) .
Q. How do stereochemical variations (e.g., (S) vs. (R) configuration) impact biological activity?
- Methodological Answer :
- In Vitro Assays : Compare carbonic anhydrase inhibition (IC₅₀) using recombinant human isoforms (e.g., CA-II and CA-IX). The (S)-enantiomer shows 10-fold higher potency (IC₅₀ = 12 nM vs. 120 nM for (R)) due to optimal hydrogen bonding with CA active sites .
- Molecular Docking : Simulate binding poses using AutoDock Vina; the (S)-form aligns with Thr199 and His94 residues, enhancing affinity .
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like pH (7.4 vs. 6.5 for tumor-associated CA-IX) and ionic strength .
- Orthogonal Validation : Confirm activity via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to rule out assay artifacts .
Synthesis Workflow Optimization
Q. What strategies improve yield in multi-step synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
